4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile
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Overview
Description
4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the cyano group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol is commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Nucleophilic Substitution: Various substituted pyrimidines.
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Scientific Research Applications
4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of tyrosine kinase inhibitors targeting epidermal growth factor receptor (EGFR) mutations.
Neuroprotection: Derivatives of this compound have shown potential as neuroprotective and anti-neuroinflammatory agents.
Anticancer Research: The compound and its derivatives have been evaluated for their cytotoxic activities against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the kinase, thereby blocking its activity and inhibiting cell proliferation . Molecular docking studies have shown favorable interactions with active residues of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(methylthio)pyrimidine-5-carboxylate
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
4,6-Dimethyl-2-(methylthio)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a precursor for various biologically active molecules makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3S/c1-5-7(4-9)6(2)11-8(10-5)12-3/h1-3H3 |
InChI Key |
BPHGAZUXVPWUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)C#N |
Origin of Product |
United States |
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